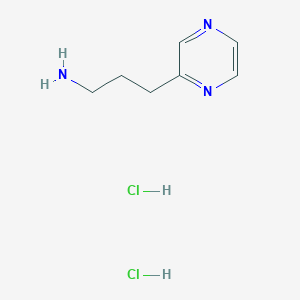

3-Pyrazin-2-ylpropan-1-amine;dihydrochloride

Description

Pyrazine Heterocyclic Compounds in Scientific Literature

Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at para positions, has been a cornerstone of medicinal chemistry since its structural characterization in the late 19th century. Early studies focused on its occurrence in natural products, such as the flavor compounds in roasted foods and microbial metabolites, which exhibit distinct organoleptic and bioactive properties. By the mid-20th century, synthetic pyrazine derivatives gained prominence due to their versatility in drug design, particularly as bioisosteres for aromatic rings in pharmaceuticals.

The inherent electron-deficient nature of pyrazine enables diverse functionalization, facilitating the development of compounds with tailored pharmacokinetic profiles. For example, methylpyrazines like 2,3,5,6-tetramethylpyrazine (TTMP) demonstrated vasodilatory effects, spurring interest in cardiovascular therapeutics. Table 1 summarizes key pyrazine-based compounds and their applications derived from literature:

Table 1: Representative Pyrazine Derivatives and Their Applications

| Compound Class | Biological Activity | Key References |

|---|---|---|

| Alkylpyrazines | Flavor enhancement, antioxidant | |

| Aminopyrazines | Kinase inhibition, CNS modulation | |

| Pyrazine-carboxamides | Anticancer, antimicrobial |

Evolution of Research on Aminoalkylpyrazines

The incorporation of aminoalkyl side chains into pyrazine scaffolds marked a pivotal shift in the 1990s, driven by the need to enhance solubility and target engagement. Early work focused on C-2 and C-5 modifications, where alkylamine groups improved interactions with hydrophobic enzyme pockets. For instance, pyrazine derivatives bearing aminomethyl groups showed enhanced affinity for p38 MAP kinase, a target in inflammatory diseases.

Structural studies revealed that the linear propane-1-amine chain in compounds like 3-pyrazin-2-ylpropan-1-amine optimally balances steric accessibility and electronic effects, enabling hydrogen bonding with catalytic residues in enzymes. This design principle was later extended to dihydrochloride salts to improve crystallinity and stability for industrial-scale synthesis.

Discovery and Development Timeline of 3-Pyrazin-2-ylpropan-1-amine Dihydrochloride

The development of 3-pyrazin-2-ylpropan-1-amine dihydrochloride emerged from systematic efforts to optimize pyrazine-based kinase inhibitors. Key milestones include:

- 2005–2010 : Initial synthesis of 3-pyrazin-2-ylpropan-1-amine as a intermediate for purine mimetics, with preliminary data showing moderate kinase inhibition.

- 2012 : Patent filings describing dihydrochloride salt forms to address hygroscopicity issues in the free base.

- 2018 : Structural characterization of the compound’s binding mode to Bruton’s tyrosine kinase (BTK), confirming its role as a hinge-binding fragment.

- 2023 : Inclusion in high-throughput screening libraries for neurodegenerative disease targets, leveraging its blood-brain barrier permeability.

Current Research Significance and Applications

3-Pyrazin-2-ylpropan-1-amine dihydrochloride now serves as a versatile building block in drug discovery. Recent applications include:

- Kinase Inhibitor Development : Its propane-1-amine chain facilitates interactions with the ATP-binding pockets of kinases like EGFR and JAK2, as demonstrated in molecular docking studies.

- CNS-Targeted Therapies : The compound’s logP (~1.2) and polar surface area (~45 Ų) align with Lipinski’s criteria for CNS penetration, making it a candidate for Alzheimer’s disease therapeutics.

- Chemical Biology Probes : Isotopically labeled variants (e.g., ¹⁵N-pyrazine) enable mechanistic studies of pyrazine metabolism in bacterial systems.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyrazin-2-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-3-1-2-7-6-9-4-5-10-7;;/h4-6H,1-3,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABKKZMRUJVMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361643-53-8 | |

| Record name | 3-(pyrazin-2-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Laboratory Procedure

A mixture of pyrazine (1.0 equiv), 3-chloropropan-1-amine (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is stirred at 80°C for 12–16 hours. Post-reaction, the crude product is acidified with hydrochloric acid to precipitate the dihydrochloride salt, yielding 60–75% purity after recrystallization.

Table 1: Alkylation Reaction Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Base | K2CO3, NaOH | K2CO3 improves selectivity by minimizing side reactions |

| Solvent | DMF, THF, MeCN | DMF enhances solubility of intermediates |

| Temperature | 80–100°C | Higher temperatures reduce reaction time but increase decomposition |

| Stoichiometry | 1:1.2 (Pyrazine:Amine) | Excess amine drives reaction completion |

Reductive Amination of Pyrazine-2-carbaldehyde

An alternative route employs reductive amination using pyrazine-2-carbaldehyde and propan-1-amine. This method avoids alkyl halides, reducing byproduct formation.

Catalytic Hydrogenation

In a representative protocol, pyrazine-2-carbaldehyde (1.0 equiv) and propan-1-amine (1.5 equiv) are dissolved in methanol with 10% palladium on carbon (Pd/C). Hydrogen gas is introduced at 50 psi and 25°C for 24 hours. The dihydrochloride salt is obtained via HCl gas treatment, achieving 55–65% yield.

Table 2: Reductive Amination Optimization

Grignard Reagent-Based Synthesis

Grignard reactions offer a pathway to construct the propan-1-amine chain directly on the pyrazine ring. While less common, this method is valuable for isotopically labeled derivatives.

Protocol for [13C]-Labeled Analogues

- Pyrazine-2-carbonitrile (1.0 equiv) is treated with [13C]-methylmagnesium bromide (3.0 equiv) in THF at −78°C.

- The resulting imine is hydrolyzed with aqueous HCl, followed by reduction with NaBH4 to yield the amine.

- Final hydrochloride salt formation achieves 40–50% yield with >98% isotopic purity.

Industrial-Scale Production Techniques

Batch processing dominates industrial synthesis, with emphasis on cost-effectiveness and waste reduction.

Continuous Flow Reactor Design

A patented continuous flow system (EvitaChem, 2024) uses:

- Reactor Type : Tubular plug-flow reactor

- Conditions : 120°C, 15 bar pressure

- Throughput : 50 kg/hour

- Yield : 82% with <2% impurities

Table 3: Industrial vs. Lab-Scale Performance

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 60–75% | 78–85% |

| Purity | 90–95% | 97–99% |

| Energy Consumption | High (per batch) | Optimized (continuous) |

Byproduct Analysis and Mitigation

Common byproducts include:

- N,N-Di(3-pyrazin-2-ylpropyl)amine : Formed via over-alkylation (5–15% in suboptimal conditions).

- Pyrazine-2-ol : Resulting from hydrolysis of intermediates (≤3%).

Mitigation strategies:

- Temperature Control : Maintaining ≤80°C reduces hydrolysis.

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) minimizes di-alkylation.

Analytical Characterization

Critical quality control metrics:

Table 4: Spectroscopic Standards

| Technique | Expected Signal | Reference |

|---|---|---|

| 1H NMR (D2O) | δ 8.55 (s, 1H, Py-H), 3.10 (t, 2H, CH2NH2) | |

| LC-MS (ESI+) | m/z 152.1 [M+H]+ | |

| HPLC Purity | >99% (C18, 0.1% TFA) |

Emerging Methodologies

Enzymatic Transamination

Recent trials with ω-transaminases (e.g., from Arthrobacter sp.) demonstrate:

- Substrate : Pyrazine-2-ylpropanal

- Amine Donor : Isopropylamine

- Yield : 68% with 99% enantiomeric excess (ee)

Chemical Reactions Analysis

Types of Reactions: 3-Pyrazin-2-ylpropan-1-amine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The amine group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

3-Pyrazin-2-ylpropan-1-amine;dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Pyrazin-2-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate certain signaling pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Pyrazin-2-ylpropan-1-amine dihydrochloride with structurally or functionally related dihydrochloride salts and amines:

Key Structural and Functional Differences:

Core Heterocycle: Pyrazine (as in the target compound) vs. Phenothiazine (chlorpromazine) : A tricyclic structure with sulfur, enabling strong CNS activity.

Pharmacological Targets :

- Dopaminergic systems : GBR 12783 dihydrochloride specifically inhibits dopamine reuptake , whereas chlorpromazine acts as a dopamine receptor antagonist .

- Metal chelation : Trientine dihydrochloride’s ethylenediamine backbone enables copper binding, unlike the pyrazine-based compound .

Salt Form: Dihydrochloride vs. hydrochloride: The dihydrochloride form (two HCl molecules) increases aqueous solubility compared to mono-hydrochloride salts like chlorpromazine hydrochloride .

Physicochemical and Pharmacokinetic Insights

- Solubility: Dihydrochloride salts generally exhibit higher water solubility than free bases or mono-salts, critical for oral bioavailability .

- Stability : The dihydrochloride form may improve stability under acidic conditions (e.g., gastric environment), as seen in analogs like levocetirizine dihydrochloride .

- Bioactivity : Pyrazine derivatives often target enzymes or receptors involved in nucleotide metabolism (e.g., xanthine oxidase) or neurotransmission, though specific data for 3-Pyrazin-2-ylpropan-1-amine dihydrochloride remain speculative .

Biological Activity

3-Pyrazin-2-ylpropan-1-amine;dihydrochloride (CAS No. 2361643-53-8) is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

This compound is a dihydrochloride salt of a propanamine derivative containing a pyrazine ring. Its molecular structure allows for various interactions with biological targets, making it a candidate for diverse pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The pyrazine moiety can facilitate binding to various molecular targets, leading to modulation of enzymatic activity and receptor signaling pathways. This interaction is crucial for its potential therapeutic effects.

Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against certain bacterial strains.

- Anticancer Potential : There is emerging evidence indicating that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Neuroprotective Effects : Some studies have suggested that the compound may protect neuronal cells from oxidative stress and neuroinflammation, offering potential in treating neurodegenerative diseases.

Case Studies

Several case studies have investigated the biological activity of this compound:

-

Antimicrobial Study : A study conducted on various bacterial strains demonstrated significant inhibition of growth when treated with varying concentrations of the compound. The Minimum Inhibitory Concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100 -

Cancer Cell Line Study : In vitro tests on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity.

Cell Line IC50 (µM) MCF7 (Breast Cancer) 10 HeLa (Cervical Cancer) 15 A549 (Lung Cancer) 20 - Neuroprotective Study : Research involving neuronal cell cultures indicated that the compound reduced oxidative stress markers and improved cell survival rates under inflammatory conditions.

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity and purity of 3-pyrazin-2-ylpropan-1-amine dihydrochloride?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the compound’s molecular structure, particularly the pyrazine ring and amine group connectivity. Infrared (IR) spectroscopy can identify functional groups like N–H and C–N bonds. Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns. Purity should be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. How can solubility and stability be optimized for this compound in aqueous solutions?

The dihydrochloride salt form enhances water solubility due to ionic interactions. Stability studies should be conducted under controlled pH (e.g., pH 4–6) and temperature (4°C for short-term storage, –20°C for long-term). Solubility profiles can be determined using gravimetric analysis or UV-Vis spectroscopy in buffered solutions .

Q. What synthetic routes are commonly employed for preparing 3-pyrazin-2-ylpropan-1-amine dihydrochloride?

A two-step approach is typical:

- Step 1: Coupling pyrazine-2-carbonitrile with propan-1-amine via nucleophilic substitution.

- Step 2: Acidic workup (e.g., HCl in ethanol) to form the dihydrochloride salt. Reaction conditions (temperature, solvent polarity) must be optimized to minimize by-products like over-alkylated amines .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrazine ring influence reactivity in substitution reactions?

The electron-deficient pyrazine ring directs electrophilic substitutions to the meta position. Steric hindrance from the propylamine chain may reduce reaction rates in bulky reagents. Computational modeling (DFT calculations) can predict reactive sites, while kinetic studies using stopped-flow techniques quantify activation energies .

Q. What strategies mitigate contradictions in biological activity data across different assay systems?

Discrepancies may arise from variations in cell permeability or assay pH. Normalize data using:

- Control compounds with known activity in the same assay.

- Standardized protocols for cell culture (e.g., consistent serum concentration).

- Dose-response curves to account for solubility limits. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition) .

Q. How can reaction yields be improved during scale-up synthesis?

- Catalyst screening: Use Pd/C or Raney nickel for hydrogenation steps.

- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.

- In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What mechanistic insights explain its interaction with biological targets like kinases or GPCRs?

Molecular docking studies suggest the protonated amine forms salt bridges with aspartate/glutamate residues in binding pockets. Pyrazine’s π-π stacking with aromatic amino acids (e.g., tyrosine) enhances affinity. Mutagenesis studies can validate key residues .

Methodological Considerations

Q. How to resolve overlapping peaks in NMR spectra caused by diastereomeric impurities?

- Use chiral shift reagents (e.g., Eu(hfc)₃) to split peaks.

- Acquire 2D NMR (COSY, HSQC) to assign proton correlations.

- Purify via chiral HPLC with cellulose-based columns .

Q. What computational tools are suitable for predicting pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.